molecular formula C35H36F3N7O6S B611649 VCP746 CAS No. 1582751-84-5

VCP746

Numéro de catalogue B611649
Numéro CAS: 1582751-84-5
Poids moléculaire: 739.7712
Clé InChI: BXNCSGUIWDCTBJ-QQLQPOFESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VCP-746 is a potent adenosine A2B receptor agonist that stimulates anti-fibrotic signalling. VCP746 reduces hypertrophy in a rat neonatal cardiac myocyte model. VCP746 is a hybrid molecule consisting of an adenosine moiety linked to an adenosine A1 receptor (A1AR) allosteric modulator moiety. At the A1AR, VCP746 mediated cardioprotection in the absence of haemodynamic side effects such as bradycardia.

Applications De Recherche Scientifique

Cardiac Myocyte Hypertrophy Attenuation

VCP746 is recognized as a novel A1 adenosine receptor (A1AR) biased agonist. In studies involving neonatal rat cardiac myocytes (NCM), VCP746 displayed significant inhibitory effects on interleukin-1β, tumor necrosis factor-α, and Ang II-stimulated NCM hypertrophy. This suggests its potential as a pharmacological agent for attenuating cardiac remodeling, particularly after myocardial infarction, due to its cytoprotective properties without affecting cell viability (Chuo et al., 2016).

Cancer Cell Death Induction

Research has also explored the role of VCP, also known as p97 or Cdc48p, in cancer. Studies have developed compounds that inhibit VCP through various mechanisms, including covalent modification and allosteric inhibition. These compounds have shown effectiveness in activating the unfolded protein response, interfering with autophagy, and inducing cancer cell death, confirming VCP as a potential cancer target (Magnaghi et al., 2013).

Role in Disease Pathogenesis

The ATPase valosin-containing protein (VCP)/p97 plays a central role in the ubiquitin system, impacting proteostasis and signaling pathways relevant to degenerative diseases and genomic stability. This system's malfunction, associated with diseases like inclusion body myopathy, Paget’s disease of bone, and frontotemporal dementia (IBMPFD), underscores the significance of VCP/p97 in disease pathogenesis and cellular function (Meyer & Weihl, 2014).

Anti-Fibrotic Signaling in Cardiac and Renal Cells

VCP746 also acts as a potent adenosine A2B receptor agonist, stimulating anti-fibrotic signaling in cardiac and renal cells. In neonatal rat cardiac fibroblasts and renal mesangial cells, VCP746 effectively inhibited TGF-β1- and angiotensin II-mediated collagen synthesis, suggesting its role in attenuating fibrotic processes in cardiac and renal (patho)physiology (Vecchio et al., 2016).

Implications in Autophagosome Maturation

VCP/p97 has been identified as essential for the maturation of ubiquitin-containing autophagosomes. Deficiency in VCP due to mutations causes an accumulation of immature autophagic vesicles, indicating its critical role in the autophagy process and potential implications in diseases like IBMPFD (Tresse et al., 2010).

Propriétés

Numéro CAS

1582751-84-5

Nom du produit

VCP746

Formule moléculaire

C35H36F3N7O6S

Poids moléculaire

739.7712

Nom IUPAC

5-amino-4-benzoyl-N-(6-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)hexyl)-3-(3-(trifluoromethyl)phenyl)thiophene-2-carboxamide

InChI

InChI=1S/C35H36F3N7O6S/c36-35(37,38)21-12-8-11-20(15-21)23-24(26(47)19-9-4-3-5-10-19)30(39)52-29(23)33(50)41-14-7-2-1-6-13-40-31-25-32(43-17-42-31)45(18-44-25)34-28(49)27(48)22(16-46)51-34/h3-5,8-12,15,17-18,22,27-28,34,46,48-49H,1-2,6-7,13-14,16,39H2,(H,41,50)(H,40,42,43)/t22-,27-,28-,34-/m1/s1

Clé InChI

BXNCSGUIWDCTBJ-QQLQPOFESA-N

SMILES

O=C(C1=C(C2=CC=CC(C(F)(F)F)=C2)C(C(C3=CC=CC=C3)=O)=C(N)S1)NCCCCCCNC4=C5N=CN([C@@H]6O[C@H](CO)[C@@H](O)[C@H]6O)C5=NC=N4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

VCP-746;  VCP 746;  VCP746; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VCP746
Reactant of Route 2
Reactant of Route 2
VCP746
Reactant of Route 3
VCP746
Reactant of Route 4
VCP746
Reactant of Route 5
VCP746
Reactant of Route 6
VCP746

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.